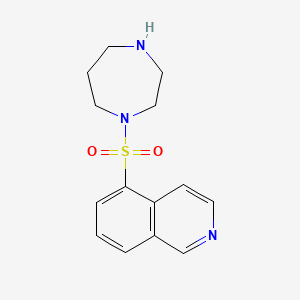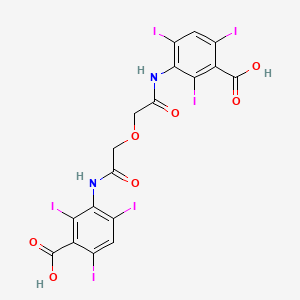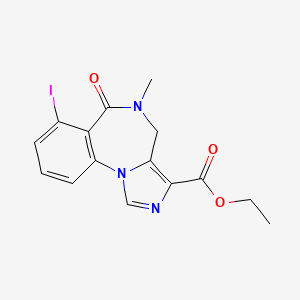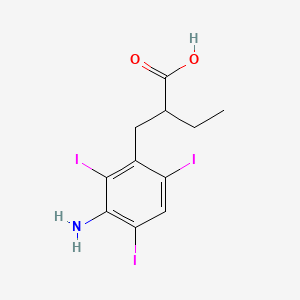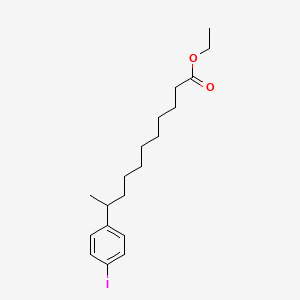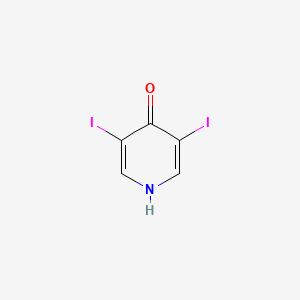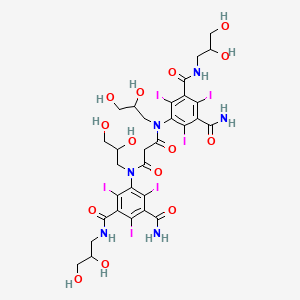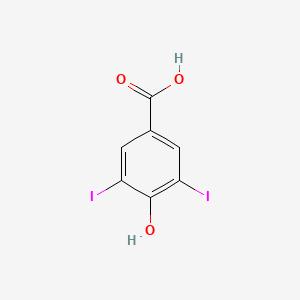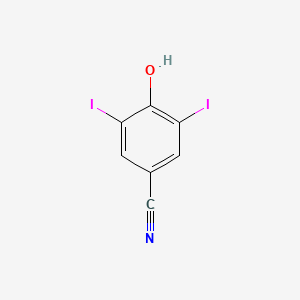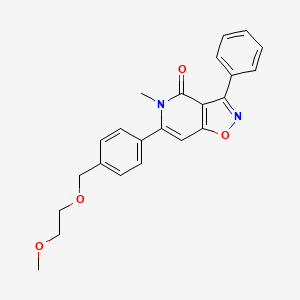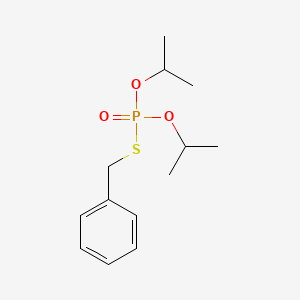
Iprobenfos
Vue d'ensemble
Description
Iprobenfos is an organic thiophosphate that is the S-benzyl O,O-diisopropyl ester of phosphorothioic acid . It is used as a rice fungicide to control leaf and ear blast, stem rot, and sheath blight . It has a role as a phospholipid biosynthesis inhibitor and an antifungal agrochemical .
Synthesis Analysis
A molecularly imprinted polymer (MIP) was synthesized and employed as a sorbent for pipette-tip micro solid phase extraction of profenofos insecticide in seawater, rice, and fish samples . The instrument employed for quantitation was spectrophotometry .
Molecular Structure Analysis
The molecular formula of Iprobenfos is C13H21O3PS . The IUPAC name is di(propan-2-yloxy)phosphorylsulfanylmethylbenzene . The InChI is 1S/C13H21O3PS/c1-11(2)15-17(14,16-12(3)4)18-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 .
Chemical Reactions Analysis
In a research, a molecularly imprinted polymer (MIP) was synthesized and employed as a sorbent for pipette-tip micro solid phase extraction of profenofos insecticide in seawater, rice, and fish samples .
Physical And Chemical Properties Analysis
Iprobenfos has a molecular weight of 288.34 g/mol . Its density is 1.1±0.1 g/cm3 . The boiling point is 354.4±35.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 57.6±3.0 kJ/mol . The flash point is 168.1±25.9 °C . The index of refraction is 1.514 . The molar refractivity is 77.2±0.3 cm3 . The polar surface area is 71 Å2 . The polarizability is 30.6±0.5 10-24 cm3 . The surface tension is 38.8±3.0 dyne/cm . The molar volume is 256.4±3.0 cm3 .
Applications De Recherche Scientifique
Environmental Fate and Eco-toxicity
Iprobenfos is studied for its environmental fate, which includes how it degrades in the environment and its potential eco-toxicity. Research in this area focuses on understanding the pesticide’s behavior in soil and water, its persistence, and its impact on non-target organisms .
Water Contamination Studies
Studies have been conducted to understand the presence of Iprobenfos in surface water, especially due to runoff from agricultural fields after pesticide application. These studies are crucial for assessing the risk of water contamination and developing strategies to mitigate such risks .
Analytical Chemistry Applications
Iprobenfos can be analyzed using reverse phase High-Performance Liquid Chromatography (HPLC) methods. This application is significant in developing analytical techniques for detecting and quantifying Iprobenfos in various samples .
Agricultural Pesticide Monitoring
In agriculture, Iprobenfos is monitored for its effectiveness as a pesticide and its residue levels in crops. This is important for ensuring food safety and compliance with maximum residue limits set by regulatory bodies .
Toxicity Bioassays
Toxicity bioassays are performed to determine the lethal concentration of Iprobenfos that affects aquatic life, such as fish. This research helps in understanding the toxicological impact of Iprobenfos on aquatic ecosystems .
Pesticide Residue Analysis
Iprobenfos is also a subject of research in the development of new methods for pesticide residue analysis. This includes creating sensors or assays that can detect the presence of Iprobenfos in food products .
Safety and Hazards
Iprobenfos is highly flammable and toxic if swallowed . It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled . It causes damage to organs and is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
A new aptamer-based colorimetric multi-aptasensor was successfully used for the sensitive detection of Iprobenfos . This multi-aptasensor was successfully implemented in spiked rice samples and the accuracies of this AuNP-based multi-aptasensor were around 80 and 90% in spiked paddy and polished rice samples, respectively . This aptamer EIA2 could be applied not only for the detection of pesticides from real samples in agriculture field as POC, but also can be used as a bioreceptor for other types of aptasensors .
Mécanisme D'action
Target of Action
Iprobenfos, an organophosphate fungicide, primarily targets the process of phospholipid biosynthesis . It is also known to inhibit acetylcholinesterase , a key enzyme in the nervous system .
Mode of Action
The proposed mode of action of Iprobenfos is the inhibition of phospholipid synthesis . This interaction disrupts the normal function of cells, leading to the death of the pathogenic fungi. Additionally, like other organophosphates, Iprobenfos can inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and resulting in overstimulation of nicotinic and muscarinic receptors .
Biochemical Pathways
By inhibiting phospholipid biosynthesis, Iprobenfos disrupts the integrity of cellular membranes. This affects multiple downstream biochemical pathways, ultimately leading to cell death . The inhibition of acetylcholinesterase also disrupts normal neuronal signaling, which can have various effects depending on the organism and the specific cells affected .
Pharmacokinetics
As a systemic fungicide, it is known to be absorbed and translocated within the plant tissues
Result of Action
The primary result of Iprobenfos’s action is the effective control of fungal diseases on crops, particularly rice . By inhibiting phospholipid biosynthesis, it causes the death of pathogenic fungi, thereby protecting the plants . It’s important to note that iprobenfos is also toxic to non-target species, including humans .
Action Environment
The efficacy and stability of Iprobenfos can be influenced by various environmental factors. For instance, its potential for particle-bound transport suggests that it can be distributed in the environment, which could affect its action
Propriétés
IUPAC Name |
di(propan-2-yloxy)phosphorylsulfanylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O3PS/c1-11(2)15-17(14,16-12(3)4)18-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOAHACKGGIURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)SCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058040 | |
| Record name | Iprobenfos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Iprobenfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.4 mg/mL at 20 °C | |
| Record name | Iprobenfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Iprobenfos | |
CAS RN |
26087-47-8 | |
| Record name | Iprobenfos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26087-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iprobenfos [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026087478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iprobenfos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-benzyl diisopropyl phosphorothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.120 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IPROBENFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV3YOE2895 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iprobenfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Iprobenfos | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of iprobenfos?
A1: While the exact mechanism of action of iprobenfos remains unclear, research suggests that it disrupts fungal growth by interfering with the synthesis of phospholipids and fatty acids. []
Q2: Are there any known synergistic effects of iprobenfos with other fungicides?
A2: Yes, iprobenfos exhibits synergistic effects when combined with malathion against malathion-resistant strains of the mosquito Culex pipiens pallens by inhibiting alpha-naphthyl acetate (α-NA) esterase activity. [] It also shows synergy with bixafen, enhancing its efficacy against various plant pathogens in crops like wheat, barley, and rice. []
Q3: Does iprobenfos affect nitrate uptake and assimilation in fungi?
A3: Yes, studies using Aspergillus nidulans strains showed that iprobenfos at 0.25R (R being the recommended dose) inhibited nitrate uptake by 94% in wild-type, 54% in nrtA1 mutants, and 100% in nrtB110 mutants. []
Q4: What is the molecular formula and weight of iprobenfos?
A4: The molecular formula of iprobenfos is C11H15ClO3PS, and its molecular weight is 308.76 g/mol.
Q5: How does the formulation of iprobenfos influence its efficacy?
A5: The formulation of iprobenfos significantly impacts its efficacy. In a study comparing the effectiveness of different pesticide mixtures against rice plant hoppers, a mixture of 25% buprofezin and 40% iprobenfos showed significantly increased control efficiency against both nymphs and adults. []
Q6: Does iprobenfos exhibit any catalytic activity?
A6: Based on the provided research papers, there is no evidence to suggest that iprobenfos possesses catalytic properties. Its primary function is fungicidal, achieved through the disruption of fungal metabolic processes.
Q7: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for iprobenfos or its derivatives?
A7: While the provided abstracts don't explicitly mention QSAR models for iprobenfos, a study on the synthesis and fungicidal activity of new thiophosphorylated monoterpenoids, including a derivative of iprobenfos, suggests the potential for developing such models. The study demonstrated that modifications to the structure of the parent compound could significantly affect its volatility and antifungal activity. []
Q8: How do structural modifications of iprobenfos affect its fungicidal activity?
A8: Research on 6-alkyl six-membered cyclic thiophosphates, structurally similar to iprobenfos, showed that modifications to the alkyl group at the 6-position significantly impacted their fungicidal activity against Pythium sp. and Corticium rolfsii. []
Q9: Are there specific formulation strategies to enhance the stability or bioavailability of iprobenfos?
A9: Although the provided abstracts do not delve into specific formulation strategies for iprobenfos, they highlight its use in various formulations like emulsifiable concentrates, wettable powders, and granules. [, ] These formulations likely address challenges related to solubility, stability, and controlled release of the active ingredient in the environment.
Q10: What are the primary concerns regarding the environmental fate of iprobenfos?
A10: Iprobenfos has been detected in river water samples, indicating its potential to contaminate aquatic ecosystems. [] Furthermore, research highlighted the importance of considering the environmental fate of iprobenfos during the pesticide registration process. []
Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of iprobenfos in various organisms?
A11: The provided research papers primarily focus on the environmental fate and toxicity of iprobenfos, offering limited information about its ADME properties in different organisms.
Q12: What are the typical in vitro methods used to assess the efficacy of iprobenfos against fungal pathogens?
A12: Researchers commonly employ techniques like the poisoned food technique, well diffusion, and disc diffusion assays to evaluate the antifungal activity of iprobenfos against various fungal species in laboratory settings. [, ]
Q13: Are there any known cases of resistance to iprobenfos in plant pathogens?
A13: Yes, studies have reported the emergence of iprobenfos resistance in Pyricularia oryzae, the causal agent of rice blast disease. [] Resistance mechanisms likely involve mutations in genes encoding proteins involved in fungicide detoxification or target site modification.
Q14: What are the toxicological effects of iprobenfos on non-target organisms?
A14: Research on loaches exposed to iprobenfos under field conditions showed a 10% cumulative mortality rate within seven days, indicating potential risks to aquatic organisms. [] Additionally, studies on zooplankton communities revealed that while iprobenfos might not have an immediate impact on abundance, it could alter species composition and diversity. []
Q15: What analytical methods are commonly used for the detection and quantification of iprobenfos in environmental samples?
A15: Gas chromatography coupled with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are the predominant techniques used for the analysis of iprobenfos residues in environmental matrices like water and soil. [, , , ]
Q16: Are there effective methods for removing iprobenfos from contaminated water?
A16: While the provided research doesn't specify particular methods for iprobenfos removal, a study on riverbank filtration systems demonstrated a 77% removal rate for iprobenfos from sewage plant effluent-impacted river water. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



